Home > Products > Screening Compounds P96969 > Cancer/testis antigen 1 (92-100)
Cancer/testis antigen 1 (92-100) -

Cancer/testis antigen 1 (92-100)

Catalog Number: EVT-243568
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (92-100), also known as NY-ESO-1, is a member of the cancer/testis antigen family, which is characterized by its expression predominantly in testicular germ cells and aberrantly in various malignancies. This antigen has gained attention due to its immunogenic properties, making it a promising target for cancer immunotherapy. The gene encoding this antigen, cancer/testis antigen gene 1B, is located on the X chromosome and is involved in tumorigenesis through its expression in a variety of cancers, including melanoma and sarcomas .

Source

The cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from patients with cancer. It has since been characterized as a highly immunogenic protein, eliciting both humoral and cellular immune responses . Its expression is primarily restricted to normal testicular tissue but is found in many tumors, providing a unique opportunity for targeted therapies .

Classification

Cancer/testis antigens are classified based on three main criteria:

  1. Normal Expression: Predominantly expressed in testicular tissue.
  2. Aberrant Activation: Activated in various malignancies.
  3. Lineage Non-specificity: Expressed across different types of tumors .
Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 involves several methodologies, including:

  • Recombinant DNA Technology: This technique allows for the cloning and expression of the NY-ESO-1 protein in various systems, facilitating further study and application.
  • Serological Analysis: The identification of NY-ESO-1 through serological analysis of patient sera has been pivotal in understanding its immunogenic potential .

Technical Details

The full-length complementary DNA of NY-ESO-1 is approximately 747 base pairs long, encoding a protein that consists of 180 amino acids with a molecular weight of about 18 kDa. The protein features both hydrophilic and hydrophobic regions that are crucial for its interactions with immune cells .

Molecular Structure Analysis

Structure

Cancer/testis antigen 1 exhibits a complex structure characterized by:

  • N-terminal Domain: Rich in glycine and hydrophilic residues, which contains epitopes recognized by the immune system.
  • C-terminal Domain: Hydrophobic region associated with transcription factor activity, indicating potential roles beyond mere immunogenicity .

Data

The structural analysis indicates that the N-terminal domain likely adopts a flexible conformation facilitating interactions with antibodies, while the C-terminal domain may play roles in cellular signaling pathways .

Chemical Reactions Analysis

Reactions

The biochemical reactions involving cancer/testis antigen 1 primarily relate to its interactions with immune cells:

  • Antigen Presentation: NY-ESO-1 peptides are processed by antigen-presenting cells and presented on major histocompatibility complex molecules to T-cells.
  • Immune Activation: The binding of NY-ESO-1 to receptors on dendritic cells activates immune responses, including T-cell proliferation and antibody production .

Technical Details

Studies have shown that the polymeric form of NY-ESO-1 enhances its binding to Toll-like receptor 4, promoting robust immune responses against tumor cells expressing this antigen .

Mechanism of Action

Process

The mechanism by which cancer/testis antigen 1 exerts its effects involves:

  1. Immune Recognition: NY-ESO-1 is recognized by T-cells due to its aberrant expression in tumors.
  2. T-cell Activation: Upon recognition, T-cells are activated, leading to cytotoxic responses against tumor cells expressing this antigen.
  3. Cytokine Release: Activated T-cells release cytokines that further enhance the immune response against tumors .

Data

Research indicates that patients with high levels of NY-ESO-1-specific T-cells exhibit better clinical outcomes following immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic N-terminal region.
  • Stability: Stability can be affected by environmental conditions such as pH and temperature.

Relevant studies have demonstrated that modifications to the protein can influence its immunogenicity and stability, impacting therapeutic applications .

Applications

Scientific Uses

Cancer/testis antigen 1 has significant applications in:

  • Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting strong immune responses against tumors expressing NY-ESO-1.
  • Diagnostic Biomarker: Its expression levels can be used as a biomarker for certain types of cancers, aiding in diagnosis and prognosis .
Introduction to Cancer/Testis Antigens (CTAs)

Historical Discovery and Classification of CTAs

Cancer/Testis Antigens (CTAs) represent a unique category of tumor-associated proteins characterized by their restricted expression pattern: predominantly in germ cells of the testes, fetal ovaries, and placenta, but aberrantly re-expressed in diverse malignancies. The discovery era began in the 1990s when:

  • MAGE-A1 was identified via cytotoxic T-lymphocyte (CTL) cloning in melanoma patients, marking the first CTA [1] [2].
  • The SEREX technique (serological analysis of recombinant cDNA expression libraries) enabled the discovery of additional CTAs, including NY-ESO-1 (CTAG1B) in 1997 from an esophageal squamous cell carcinoma patient [3] [10].
  • Lloyd Old’s group coined the term "cancer/testis antigen," emphasizing their dual expression profile and immunogenic potential [1] [2].

Classification systems categorize CTAs based on:

  • Chromosomal location: ~50% reside on the X chromosome (CT-X antigens, e.g., MAGE, NY-ESO-1), while others are autosomal (non-CT-X) [1] [9].
  • Expression specificity: Testis-restricted, testis/brain-restricted, or testis-selective [1].
  • Gene families: Large multigene families (e.g., MAGE, SSX, GAGE) dominate the CT-X group [9].

Table 1: Classification of Major CTA Families

FamilyChromosomal LocationKey MembersExpression Frequency in Tumors
MAGEXq28MAGE-A1, A3, A4Melanoma (70%), NSCLC (30-50%) [1] [9]
SSXXp11.2SSX1, SSX2, SSX4Sarcomas (23-80%) [2] [3]
CTAGXq28NY-ESO-1 (CTAG1B), LAGE-1Sarcomas (80-100%), ovarian (43%) [3] [10]
GAGEXp11.4GAGE1-12Melanoma, lung cancer [5]

Structural and Functional Characteristics of CTAG1B (NY-ESO-1)

NY-ESO-1, encoded by the CTAG1B gene (Xq28), is an 18 kDa protein with 180 amino acids. Its structure comprises:

  • An N-terminal glycine-rich domain (residues 1-80) harboring CD4+ T-cell epitopes.
  • A C-terminal hydrophobic domain (residues 81-180) containing the conserved Pcc-1 motif, implicated in cell cycle regulation [5] [6] [10].
  • Intrinsically disordered regions that facilitate interactions with multiple binding partners [5].

Functionally, NY-ESO-1:

  • Promotes tumor cell survival via undefined oncogenic pathways.
  • Associates with poor prognosis in lung adenocarcinoma, myxoid liposarcoma, and ovarian cancer [8] [10].
  • Exhibits heterogeneous expression within tumors (e.g., 46% of melanomas, 80% of synovial sarcomas), influenced by epigenetic mechanisms like DNA demethylation [3] [6] [10].

Biological Significance of the 92-100 Epitope in CTAG1B

The NY-ESO-192-100 epitope (SLLMWITQC) is a naturally processed, immunodominant peptide presented by HLA-A*02:01, the most prevalent MHC class I allele globally. Key features include:

  • Anchor residues: Leucine (L93) and Cysteine (C100) enable stable binding to HLA-A*02:01 [6] [10].
  • Immunogenicity: It elicits robust CD8+ T-cell responses in melanoma, sarcoma, and ovarian cancer patients [6] [10].
  • Structural positioning: The C-terminal cysteine forms a disulfide bond with β2-microglobulin, stabilizing the peptide-MHC complex [10].

Table 2: Structural and Immunogenic Features of NY-ESO-1 Epitopes

Epitope PositionAmino Acid SequencePresenting HLAImmunogenicity
92-100SLLMWITQCA*02:01High (CD8+ T cells) [6] [10]
157-165SLLMWITQCA*02:01High (CD8+ T cells) [7]
119-143PVPGVLLKEFTVSGNILTIRLTAADHRDPB4, DRB4Moderate (CD4+ T cells) [7]

Properties

Product Name

Cancer/testis antigen 1 (92-100)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.